

# Folate-PEG3-C2-acid: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Folate-PEG3-C2-acid*

Cat. No.: *B15138096*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Folate-PEG3-C2-acid**, a heterobifunctional linker crucial for the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical specifications, and applications, and provides a representative experimental protocol for its use in bioconjugation.

## Core Specifications

**Folate-PEG3-C2-acid** is a valuable tool in drug delivery and targeted therapy due to its folate moiety, which targets the folate receptor often overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility, while the terminal carboxylic acid allows for covalent linkage to amine-containing molecules.

A specific CAS (Chemical Abstracts Service) number for **Folate-PEG3-C2-acid** is not consistently reported in publicly available databases and supplier catalogs. Researchers are advised to refer to the specific product documentation from their supplier.

The key quantitative specifications for **Folate-PEG3-C2-acid** are summarized in the table below:

Parameter	Value	Source
Molecular Formula	C <sub>28</sub> H <sub>36</sub> N <sub>8</sub> O <sub>10</sub>	[1]
Molecular Weight	644.64 g/mol	[1]
Purity	>96% to 97.56%	[1][2]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	[2]
Storage	-20°C to -80°C, protect from light	[2]

## Applications in Targeted Therapy and PROTACs

**Folate-PEG3-C2-acid** serves as a critical building block in the construction of targeted drug delivery systems and PROTACs.

- **Targeted Drug Delivery:** The folate component of the molecule facilitates the targeted delivery of conjugated payloads to cells overexpressing the folate receptor. This is a common characteristic of various cancer cell types.
- **PROTAC Development:** In the context of PROTACs, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. **Folate-PEG3-C2-acid** is specifically the acid fragment of Folate-PEG3-NHS ester and is utilized in the synthesis of PROTAC molecules[2]. The PEG linker component offers improved solubility and pharmacokinetic properties to the final PROTAC molecule.

## Experimental Protocol: Amide Bond Formation

The terminal carboxylic acid of **Folate-PEG3-C2-acid** is typically reacted with a primary or secondary amine on a target molecule (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond. The following is a general protocol for this type of conjugation reaction.

Materials:

- **Folate-PEG3-C2-acid**

- Amine-containing molecule (e.g., POI ligand with an available amine group)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Inert atmosphere (Nitrogen or Argon)
- Reaction vessel and magnetic stirrer
- High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

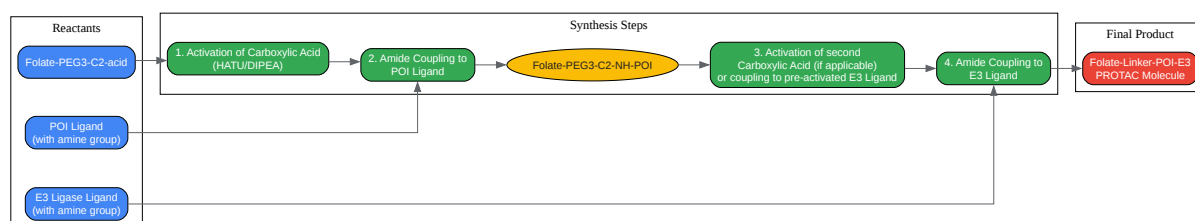
- **Dissolution:** In a clean, dry reaction vessel under an inert atmosphere, dissolve **Folate-PEG3-C2-acid** in a minimal amount of anhydrous DMF or DMSO.
- **Activation:** To the solution from step 1, add 1.2 equivalents of the coupling agent (HATU or HBTU) and 2-3 equivalents of the base (DIPEA or TEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Coupling:** In a separate vessel, dissolve 1.0 equivalent of the amine-containing molecule in anhydrous DMF or DMSO.
- **Reaction:** Add the solution of the amine-containing molecule to the activated **Folate-PEG3-C2-acid** mixture.
- **Incubation:** Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by HPLC or LC-MS.
- **Quenching and Purification:** Once the reaction is complete, the mixture can be quenched with water and the product purified by preparative reverse-phase HPLC to isolate the desired

conjugate.

- Characterization: Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.

## Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Folate-PEG3-C2-acid** as a linker to connect a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This guide provides a foundational understanding of **Folate-PEG3-C2-acid** for its application in advanced drug development. Researchers should always refer to the specific product data sheets and relevant literature for the most accurate and up-to-date information.

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## References

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